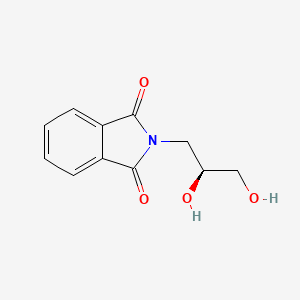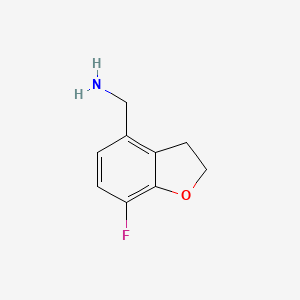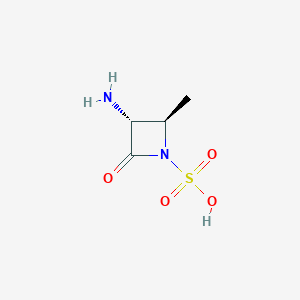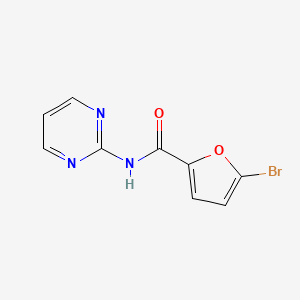
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a chloropyridinyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyridazine ring.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents such as cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridazine ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
- 3-Chloropyridine-5-boronic acid
- 2-Chloro-4-pyridinylboronic acid
- 5-Chloropyridine-3-boronic acid
Uniqueness
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
属性
分子式 |
C12H9ClN4O |
|---|---|
分子量 |
260.68 g/mol |
IUPAC 名称 |
3-(5-chloropyridin-3-yl)oxy-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H9ClN4O/c1-7-8(2)16-17-12(11(7)4-14)18-10-3-9(13)5-15-6-10/h3,5-6H,1-2H3 |
InChI 键 |
DTZHZIUQBZTOBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NC(=C1C#N)OC2=CC(=CN=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


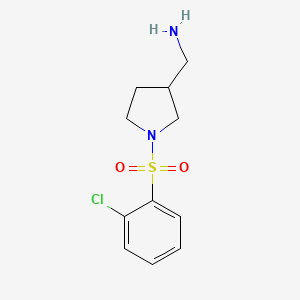

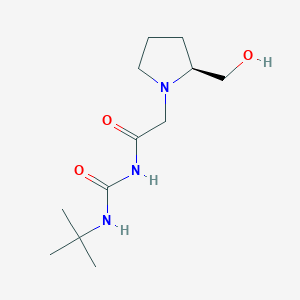
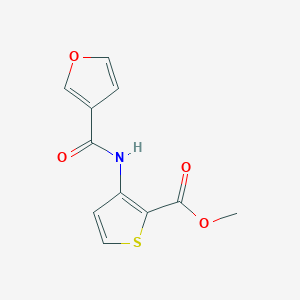
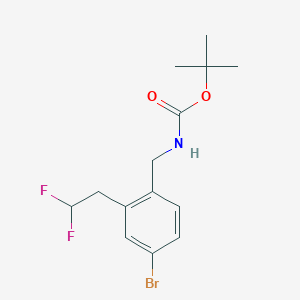
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)

![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
